molecular formula C18H15N3O5S B2776645 (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-72-7

(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Katalognummer: B2776645
CAS-Nummer: 897616-72-7
Molekulargewicht: 385.39
InChI-Schlüssel: CLHAYLKOQQDMNQ-HNENSFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a methyl ester group, a 6-methyl-substituted benzothiazole core, and a (4-nitrobenzoyl)imino functional group. Its Z-configuration indicates the spatial arrangement of substituents around the imine double bond, which influences its reactivity and biological interactions. Such compounds are typically synthesized via multicomponent reactions involving benzothiazoles, acylating agents, and ester derivatives under reflux conditions, as demonstrated in analogous syntheses .

Eigenschaften

IUPAC Name

methyl 2-[6-methyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-11-3-8-14-15(9-11)27-18(20(14)10-16(22)26-2)19-17(23)12-4-6-13(7-5-12)21(24)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAYLKOQQDMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the coupling of a benzo[d]thiazole derivative with a methyl acetate moiety. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the imine bond between the thiazole and nitrobenzoyl components.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2aHep3B8.07G2-M arrest
2bHep3B12.13G1-S phase perturbation

These results indicate that the compound induces cell cycle arrest, which is crucial for its anticancer efficacy .

Neuroprotective Activity

The neuroprotective potential of compounds related to (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has also been investigated. Studies on similar thiazole derivatives have shown their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases:

CompoundnNOS Inhibition (%)Binding Affinity (kcal/mol)
Compound 1866.73 ± 1.51-9.0

This suggests that such compounds may offer therapeutic benefits in conditions like Parkinson's disease by enhancing dopaminergic signaling and reducing neuroinflammation .

Cell Cycle Modulation

The primary mechanism through which (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its anticancer effects appears to be through modulation of the cell cycle. Specifically, it has been shown to induce G2-M phase arrest in cancer cells, leading to reduced proliferation and increased apoptosis. This is evidenced by flow cytometry analyses that demonstrate significant changes in cell cycle distribution upon treatment with the compound .

Antioxidant Properties

In addition to its anticancer effects, compounds with similar structures have been evaluated for their antioxidant activities. The DPPH assay, a common method for assessing antioxidant capacity, has indicated that these compounds can scavenge free radicals effectively, contributing to their overall biological activity .

Case Studies

  • Anticancer Efficacy : A study involving Hep3B liver cancer cells treated with derivatives similar to (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate reported a significant reduction in α-fetoprotein levels, a marker for liver cancer progression. This suggests that these compounds could be developed as therapeutic agents against liver cancer .
  • Neuroprotection : In models of neurodegeneration, compounds analogous to (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated improvements in motor functions and biochemical markers indicative of neuroprotection, underscoring their potential in treating disorders like Parkinson's disease .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research has shown that compounds similar to (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit promising acetylcholinesterase inhibitory activity. This is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are diminished due to increased enzyme activity. A study demonstrated that thiazole-based compounds can effectively inhibit acetylcholinesterase, suggesting that (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also possess similar properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies involving related thiazole derivatives have indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and the generation of reactive oxygen species (ROS). For instance, complexes formed with thiazole derivatives have shown enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The incorporation of nitro groups into the structure is believed to enhance the biological activity by facilitating interactions with cellular targets.

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on synthesizing thiazole derivatives, researchers tested (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate for its ability to inhibit acetylcholinesterase. The compound exhibited an IC₅₀ value comparable to known inhibitors, supporting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of thiazole derivatives, including (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. The results indicated significant cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and caspase activity assays .

Data Table: Summary of Biological Activities

Activity Compound IC₅₀ Value Mechanism
Acetylcholinesterase Inhibition(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateComparable to known inhibitorsInhibition of enzyme activity
Anticancer ActivityThiazole derivatives including (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateSignificant cytotoxicityInduction of apoptosis and ROS generation

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of the target compound, three structurally related analogs are compared:

Structural Analog 1: (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)

  • Key Differences :
    • Ester Group : Ethyl ester vs. methyl ester in the target compound.
    • Substituent on Benzothiazole : Lacks the 6-methyl group present in the target compound.
  • Implications: The ethyl ester may confer higher lipophilicity, affecting solubility and metabolic stability.

Structural Analog 2: (Z)-methyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

  • Key Differences: Acyl Imino Group: 3,4,5-Trimethoxybenzoyl (electron-donating) vs. 4-nitrobenzoyl (electron-withdrawing).
  • Biological activity may differ due to altered hydrogen-bonding capacity and membrane permeability .

Structural Analog 3: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Key Differences: Core Structure: Incorporates an indole moiety instead of a nitrobenzoyl group. Functional Groups: Cyanoacetate ester vs. methyl/ethyl acetate.

Data Table: Comparative Analysis of Structural Analogs

Property/Compound Target Compound Analog 1 (CAS 338966-35-1) Analog 2 (3,4,5-Trimethoxy) Analog 3 (Indole Derivative)
Molecular Formula C₁₈H₁₅N₃O₅S C₁₈H₁₅N₃O₅S C₂₁H₂₀N₂O₆S C₁₉H₁₅N₃O₂S
Ester Group Methyl Ethyl Methyl Ethyl cyanoacetate
Benzothiazole Substituent 6-methyl None 6-methyl None
Acyl Imino Group 4-nitrobenzoyl 4-nitrobenzoyl 3,4,5-trimethoxybenzoyl None (indole substituent)
Key Functional Attributes High electron-withdrawing capacity Moderate lipophilicity Enhanced electron donation Aromatic π-stacking potential

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do they influence reactivity?

  • Answer: The compound contains a benzo[d]thiazole core fused with a 4-nitrobenzoyl imino group and a methyl acetate substituent. The Z-configuration around the imino double bond is critical for stereospecific interactions. The nitro group is electron-withdrawing, enhancing electrophilic reactivity, while the methyl group at position 6 may sterically hinder nucleophilic attacks. The ester moiety (methyl acetate) provides a site for hydrolysis or derivatization .
  • Table 1: Key Structural Properties

PropertyDescription
Molecular FormulaC₁₈H₁₅N₃O₅S (inferred from similar compounds)
Functional GroupsNitrobenzoyl, imino, benzo[d]thiazole, ester
StereochemistryZ-configuration at imino double bond
Reactivity HotspotsNitro group (electrophilic), ester (hydrolysis), thiazole ring (π-π stacking)

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: A multi-step synthesis is typically employed:

Thiazole Core Formation: Use the Hantzsch reaction with α-halocarbonyl compounds and thiourea derivatives to construct the benzo[d]thiazole scaffold .

Imination: React the thiazole intermediate with 4-nitrobenzoyl chloride under basic conditions to introduce the imino group .

Esterification: Introduce the methyl acetate moiety via nucleophilic substitution or condensation .

  • Critical Parameters: Temperature (60–80°C for imination), solvent polarity (DMF or THF), and catalyst (e.g., triethylamine for deprotonation) .

Advanced Research Questions

Q. How can researchers optimize the yield of the Z-isomer during synthesis?

  • Answer:

  • Steric Control: Use bulky solvents (e.g., toluene) to favor the Z-configuration by sterically hindering the E-isomer formation .
  • Catalytic Additives: Employ Lewis acids (e.g., ZnCl₂) to stabilize the transition state of the Z-isomer .
  • Chromatographic Separation: Purify using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
    • Data Contradictions: Some studies report higher Z-isomer yields in polar aprotic solvents (e.g., DMF), conflicting with steric control theories. Further mechanistic studies are needed .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the nitrobenzoyl group’s hydrogen-bonding capacity .
  • QSAR Modeling: Correlate substituent effects (e.g., nitro vs. methylsulfonyl groups) with antimicrobial activity using descriptors like logP and polar surface area .
  • MD Simulations: Assess stability in biological membranes by simulating interactions with lipid bilayers over 100 ns trajectories .

Q. How do substituent variations (e.g., nitro vs. sulfamoyl) impact biological activity?

  • Answer:

  • Nitro Group: Enhances antibacterial activity against Gram-positive strains (MIC = 8 µg/mL) due to electron-withdrawing effects, which polarize the thiazole ring for target binding .
  • Sulfamoyl Group: Improves solubility but reduces CNS penetration due to increased polarity (logP decreases by 0.5 units) .
    • Table 2: Comparative Biological Activity
SubstituentTarget Activity (IC₅₀)Solubility (mg/mL)
4-Nitrobenzoyl8 µM (COX-2 inhibition)0.12
4-Sulfamoyl12 µM0.45
2-Methylsulfonyl15 µM0.08
Source: Adapted from .

Methodological Challenges

Q. How should researchers address discrepancies in reported reaction yields for similar thiazole derivatives?

  • Answer:

  • Reproducibility Checks: Standardize solvents, catalysts, and purification methods across labs. For example, yields drop by 20% if THF replaces DMF in imination steps .
  • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized nitro groups) .
  • Collaborative Validation: Cross-validate results with independent labs using shared protocols .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Answer:

  • Prodrug Design: Replace the methyl ester with a tert-butyl ester to reduce hydrolysis in plasma .
  • Isotope Labeling: Synthesize a deuterated analog at the methyl position to slow CYP450-mediated metabolism .
  • Co-crystallization: Study crystal structures with human serum albumin to identify binding pockets that protect against degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.